molecular formula C9H19ClN2O2 B1424834 N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236262-33-1

N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride

Cat. No. B1424834
M. Wt: 222.71 g/mol
InChI Key: LMNMIIOBYZYDAH-UHFFFAOYSA-N
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Description

“N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride” likely contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The “N-(2-Methoxyethyl)” part suggests an ether and amide functional group attached to the piperidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the attachment of the “N-(2-Methoxyethyl)” group. This could potentially be achieved through a variety of synthetic organic chemistry techniques, including nucleophilic substitution reactions and amide bond formations .


Molecular Structure Analysis

The molecular structure would consist of a six-membered piperidine ring with a “N-(2-Methoxyethyl)” group attached. This group would contain an ether (R-O-R’) and an amide (R-CO-NR’) functional group .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the ether and amide functional groups. For instance, the amide group might participate in hydrolysis reactions under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide group and ether group could enhance solubility in polar solvents .

Scientific Research Applications

Application in Polymer Science

  • Summary of the Application : PbMOEAm is a thermoresponsive non-ionic polymer that combines the amide and ethyleneglycolether motifs . It has been synthesized by reversible addition fragmentation transfer (RAFT) polymerization .
  • Methods of Application : The polymerization process involves the use of RAFT agents, which incorporate hydrophobic end groups into the polymers . The cloud points (CP) of the polymers increase with increasing molar masses, converging to 46 °C for 1 wt% solutions .
  • Results or Outcomes : The thermoresponsive behavior of these polymers in aqueous solution was analyzed via turbidimetry and dynamic light scattering (DLS) . When a surfactant-like strongly hydrophobic end group was attached using a functional RAFT agent, CP was lowered to 42 °C, i.e., closer to human body temperature .

Application in Material Science

  • Summary of the Application : PbMOEAm and its copolymers with water-soluble Poly(N,N-disubstituted acrylamide) have been prepared using hydrosilylation-promoted group transfer polymerization .
  • Methods of Application : The group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) was initiated by Me2EtSiH in the hydrosilylation-promoted method .
  • Results or Outcomes : The homo- and copolymer structures affected the thermoresponsive properties; the cloud point temperature (Tcp) increasing by decreasing the degree of polymerization (x) .

Application in Drug Design

  • Summary of the Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Application in Organic Chemistry

  • Summary of the Application : “2-(benzhydryloxy)-N-(2-methoxyethyl)ethanamine hydrochloride” is a compound that has been used in organic chemistry .
  • Methods of Application : The exact methods of application are not specified in the available resources .
  • Results or Outcomes : The outcomes of the application are not specified in the available resources .

Application in Medicinal Chemistry

  • Summary of the Application : Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

The safety and hazards associated with the compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the potential biological activity of this compound, as well as methods for its synthesis and functionalization .

properties

IUPAC Name

N-(2-methoxyethyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-13-7-6-11-9(12)8-4-2-3-5-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNMIIOBYZYDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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